
2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine is an organic compound characterized by the presence of a benzoxazole ring substituted with a pentafluorophenyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with pentafluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Substituted benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)benzoxazole: Similar structure but with a trifluoromethyl group instead of a pentafluorophenyl group.
2-(Pentafluorophenyl)benzimidazole: Contains a benzimidazole ring instead of a benzoxazole ring.
2-(Pentafluorophenyl)-1,3-thiazole: Contains a thiazole ring instead of a benzoxazole ring.
Uniqueness: 2-(Pentafluorophenyl)-1,3-benzoxazol-5-amine is unique due to the combination of the pentafluorophenyl group and the benzoxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of materials with specific electronic characteristics and in medicinal chemistry for the design of novel therapeutic agents.
Eigenschaften
Molekularformel |
C13H5F5N2O |
|---|---|
Molekulargewicht |
300.18 g/mol |
IUPAC-Name |
2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H5F5N2O/c14-8-7(9(15)11(17)12(18)10(8)16)13-20-5-3-4(19)1-2-6(5)21-13/h1-3H,19H2 |
InChI-Schlüssel |
QHWNKKSKEPCTIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


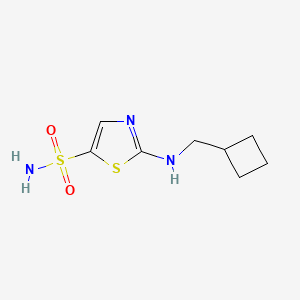

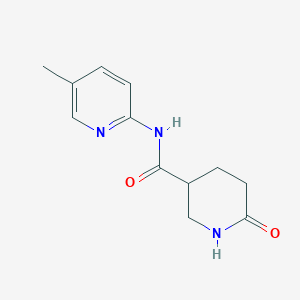
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B14910118.png)
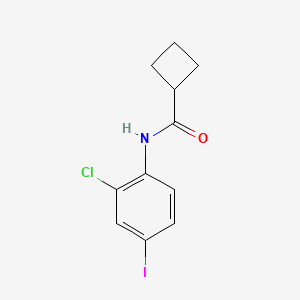
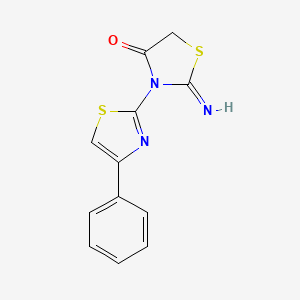
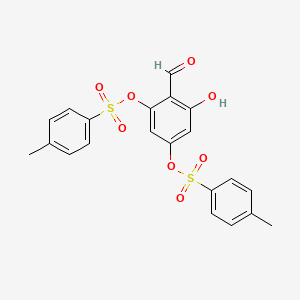
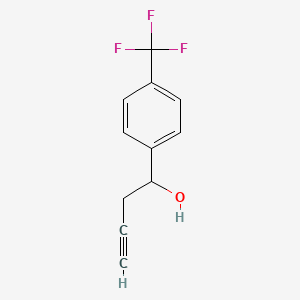


![N-{1-[4-(2-methylpropyl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B14910163.png)
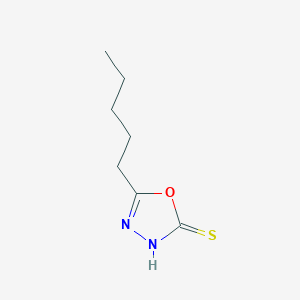
![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)

